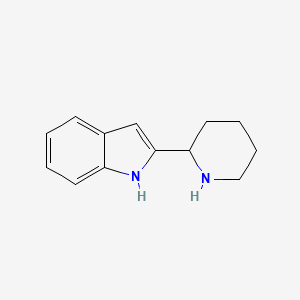

2-(Piperidin-2-yl)-1h-indole

説明

Significance of Indole (B1671886) and Piperidine (B6355638) Scaffolds in Bioactive Molecule Discovery

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous motif in a plethora of natural products and synthetic compounds with wideranging biological activities. researchgate.netnih.govsci-hub.se Its ability to mimic the structure of tryptophan allows it to interact with various proteins, making it a valuable component in drug design. sci-hub.se Indole derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netnih.gov

Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a fundamental structural unit in numerous pharmaceuticals and alkaloids. mdpi.com Its presence can significantly influence a molecule's pharmacokinetic properties, such as bioavailability and its ability to cross the blood-brain barrier. smolecule.com The conformational flexibility and basicity of the piperidine moiety also play a crucial role in its interaction with biological targets.

The combination of these two powerful pharmacophores in a single molecule gives rise to a synergistic effect, creating a scaffold with enhanced potential for biological activity and drug development.

Overview of 2-(Piperidin-2-yl)-1H-indole as a Privileged Research Scaffold for Bioactive Compounds

The this compound framework is considered a privileged scaffold due to its recurring appearance in ligands for diverse biological targets. sci-hub.senih.gov This structural motif serves as a versatile template for the synthesis of compound libraries, enabling the exploration of a wide range of biological activities. The indole portion can engage in various interactions, including hydrogen bonding and π-π stacking, while the piperidine ring can be readily modified to fine-tune the compound's physicochemical properties and target selectivity.

The strategic placement of the piperidine ring at the 2-position of the indole core is a key feature that influences its biological profile. This arrangement allows for diverse substitutions on both the indole and piperidine rings, leading to the generation of analogues with distinct pharmacological properties.

Historical Context and Emerging Research Directions for this compound Analogues

The exploration of indole-based compounds has a rich history in medicinal chemistry, with early discoveries of naturally occurring indole alkaloids like reserpine (B192253) paving the way for the development of synthetic derivatives. mdpi.com Over the years, extensive research has been dedicated to synthesizing and evaluating the therapeutic potential of various indole-containing molecules.

Emerging research on this compound analogues is focused on several key areas:

Target-specific drug design: Researchers are increasingly using computational modeling and structure-activity relationship (SAR) studies to design derivatives that selectively interact with specific enzymes or receptors implicated in disease pathways. nih.gov

Exploration of new therapeutic areas: While initial research may have focused on specific applications, the versatility of the scaffold is leading to investigations into its potential for treating a broader range of conditions.

Development of novel synthetic methodologies: Efforts are ongoing to develop more efficient and versatile synthetic routes to access a wider array of structurally diverse analogues.

Role of this compound in Pharmaceutical Development and Drug Discovery

The this compound scaffold plays a crucial role as a building block in the pharmaceutical industry. chemimpex.com Its derivatives are actively being investigated in various stages of drug discovery and development for a multitude of therapeutic applications.

Key research findings highlight its potential in:

Neuropharmacology: The ability of some derivatives to interact with receptors in the central nervous system makes them promising candidates for the treatment of neurological and psychiatric disorders. chemimpex.com

Oncology: Certain analogues have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. chemimpex.com The indole core is a known pharmacophore in many anticancer drugs, targeting various mechanisms like tubulin polymerization and protein kinase inhibition. mdpi.com

The development of drugs based on this scaffold often involves extensive medicinal chemistry campaigns to optimize lead compounds for improved potency, selectivity, and pharmacokinetic profiles. The structural versatility of this compound makes it an invaluable tool for medicinal chemists in their quest for novel and effective medicines.

Structure

3D Structure

特性

IUPAC Name |

2-piperidin-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-2,5-6,9,12,14-15H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKHEDZUOBHGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20862-83-3 | |

| Record name | 20862-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Modifications of 2 Piperidin 2 Yl 1h Indole Derivatives

Established Synthetic Routes to the 2-(Piperidin-2-yl)-1H-indole Core Structure

The construction of the this compound core relies on several key synthetic strategies, including cyclization and alkylation reactions, often as part of multistep sequences.

Cyclization Reactions in Indole-Piperidine Ring Formation

Another powerful cyclization strategy is the Pictet-Spengler reaction. This acid-promoted reaction can lead to the formation of a tetracyclic system by cyclizing an intermediate bearing a C2-tethered iminium moiety onto the indole (B1671886) nucleus. nih.gov The regioselectivity of this cyclization can be controlled by the substitution pattern on the indole ring. nih.gov Reductive cyclization is another key method, particularly in the Leimgruber-Batcho indole synthesis, where a nitro group is reduced to an amine, which then cyclizes onto an enamine to form the indole ring. wikipedia.orgresearchgate.net

Metal-catalyzed cyclizations are also widely employed. For example, palladium-catalyzed intramolecular reactions of appropriately functionalized precursors can lead to the formation of the indole ring system. organic-chemistry.org Similarly, gold-catalyzed cyclizations of 2-ethynylaniline (B1227618) derivatives provide an efficient route to various indole structures. organic-chemistry.org

Alkylation Reactions for Piperidine (B6355638) Moiety Introduction

Alkylation reactions are a common method for introducing the piperidine moiety onto a pre-formed indole core or for modifying the piperidine ring itself. Palladium-catalyzed allylic alkylation has been effectively used to create a quaternary center that serves as a precursor for the piperidine ring. nih.gov This can be followed by hydroamination and reduction to form the desired piperidinyl-indole structure. nih.gov

Furthermore, N-alkylation of indole derivatives with reagents containing a piperidine ring is a straightforward approach. mdpi.com For example, reacting an indole with a halo-functionalized piperidine derivative can directly link the two heterocyclic systems. Conversely, the piperidine nitrogen can be alkylated with an indole-containing electrophile. nih.gov

Multistep Synthetic Sequences and Yield Optimization

Table 1: Examples of Multistep Synthesis Parameters

| Step | Reagents and Conditions | Reported Yield | Reference |

| Fischer Indole Cyclization | Phenyl hydrazine (B178648) hydrochloride, 2-oxopropanoic acid, p-toluenesulfonic acid | Not specified | nih.gov |

| Alkaline Hydrolysis | Ester precursor, base | Not specified | nih.gov |

| Amide Coupling | Carboxylic acid, amine, BOP, DIPEA, DCM | Not specified | nih.gov |

| Flow Synthesis of Indolylthiazoles | Ketal-protected thioamide, automated sequence | High yield | nih.gov |

| Piperidine Functionalization | Acetylation with 2-(1H-indol-1-yl)acetic acid, coupling agents (e.g., DCC, EDC) | 61-81% (depending on purification) |

Leimgruber–Batcho Indole Synthesis Approaches for Related Scaffolds

The Leimgruber–Batcho indole synthesis is a versatile and high-yielding method that is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions. clockss.org The process begins with the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. wikipedia.orgresearchgate.net This is followed by a reductive cyclization of the nitro group, often using catalysts like Raney nickel or palladium on carbon, to generate the indole ring. wikipedia.orgclockss.org

This method has proven effective for the large-scale synthesis of indole precursors. researchgate.net While not a direct synthesis of 2-substituted indoles, its ability to produce a variety of substituted indoles makes it a valuable tool for creating precursors that can be further functionalized at the 2-position to introduce the piperidine moiety. clockss.org The reaction conditions are generally mild, allowing for the presence of various functional groups. clockss.org

Stereoselective Synthesis of Enantiomeric Forms of Piperidinyl-Indoles

The synthesis of specific enantiomers of this compound is crucial, as different stereoisomers often exhibit distinct biological activities. Several strategies have been developed to achieve high stereoselectivity.

One approach involves the use of chiral catalysts in key bond-forming reactions. For example, enantioselective palladium-catalyzed allylic alkylation can establish a chiral quaternary center with high enantiomeric excess, which then directs the stereochemistry of subsequent cyclization steps. nih.gov Rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is another powerful method for creating chiral piperidines from pyridine (B92270) precursors. nih.gov

Another strategy is the use of chiral auxiliaries or starting materials derived from the chiral pool. Phenylglycinol-derived lactams, for instance, can serve as versatile starting materials for the enantioselective synthesis of various piperidine alkaloids. researchgate.net The synthesis of sedridines and coniine has been achieved via reagent-based differentiation starting from a chiral N-protected piperidine aldehyde. researchgate.net

Resolution of racemic mixtures is also a viable method. This can be accomplished by N-alkylation with a chiral reagent to form diastereomers, which can then be separated by chromatography. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure piperidinyl-indole.

An asymmetric process for preparing specific phenylpiperidinyl indole derivatives has been developed where the stereocenters on the piperidine ring are obtained with high enantio- and diastereoselectivity using a nitrogen protecting group like benzyloxycarbonyl (Cbz). google.com

Advanced Strategies for Derivatization of this compound

Once the core this compound structure is assembled, further derivatization can be carried out to explore structure-activity relationships. Advanced strategies focus on modifying both the indole and piperidine rings.

Derivatization of the indole nitrogen is a common strategy. The N-H proton can be deprotonated with a base to form an indolyl anion, which can then react with various electrophiles. bhu.ac.in This allows for the introduction of a wide range of substituents at the N-1 position.

The C-3 position of the indole ring is also a prime site for functionalization due to its nucleophilicity. bhu.ac.in It can undergo electrophilic substitution reactions, such as the Mannich reaction, to introduce aminomethyl groups. bhu.ac.in Multicomponent reactions offer an efficient way to build complex molecules by reacting the indole at its C-3 position with several other components in a single step. rsc.orgdergipark.org.tr

On the piperidine ring, the nitrogen atom can be functionalized through acylation, alkylation, or sulfonylation to introduce diverse chemical groups. Cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, can be used to attach aryl or other groups to the piperidine ring, provided a suitable handle like a halide is present. acs.org

Recent advances also include the use of flow chemistry for the automated multistep synthesis of complex derivatives, allowing for rapid library generation. nih.gov Derivatization can also involve more complex transformations, such as ring-closing metathesis or other cyclization reactions, to build fused polycyclic systems. researchgate.net

Functionalization of the Indole Moiety at Various Positions

The indole nucleus of the this compound scaffold offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. Research has shown that modifications at the C3, C5, and other positions of the indole ring significantly influence the activity of the resulting derivatives. nih.govnih.gov

Key strategies for indole functionalization include:

Substitution at the C3 Position: The C3 position is a common site for modification. The introduction of linear alkyl groups at this position has been shown to be instrumental for the activity of certain indole-2-carboxamide derivatives. nih.govacs.org The length of this alkyl chain profoundly influences the allosteric modulation of target receptors. nih.govacs.org For instance, in a series of indole-2-carboxamides, extending the C3 alkyl chain from ethyl to propyl and hexyl significantly impacted binding affinity and cooperativity. nih.gov Another study confirmed that a methyl group at the C2-position of the indole was essential for the activity of a series of hedgehog signaling inhibitors. wiley.com

Substitution at the C5 Position: The electronic properties of substituents at the C5 position are critical. The introduction of an electron-withdrawing group, such as a chloro group, is a key structural requirement for certain allosteric modulators. nih.govacs.org Moving the chloro group from the C5 to the C6 position was found to drastically reduce binding affinity. acs.org In other series, small, aliphatic, electron-donating groups like methyl, cyclopropyl, ethyl, or methoxy (B1213986) at the 5' position were favored for good potency, while electron-withdrawing groups such as halogens led to inactive compounds. acs.org

General Synthesis of Indole Cores: The synthesis of the substituted indole core often begins with commercially available materials. For example, 5-chloro-1H-indole-2-carboxylic acid can be protected as an ethyl ester, which then undergoes Friedel-Crafts acylation to introduce a substituent at the C3 position. nih.gov Subsequent reduction and hydrolysis yield the desired 3-substituted-5-chloro-1H-indole-2-carboxylic acid intermediate, ready for coupling. nih.govnih.gov Another approach, the Hemetsberger–Knittel indole synthesis, involves the Knoevenagel condensation of methyl 2-azidoacetate with a substituted benzaldehyde, followed by thermolysis to form the indole ring. acs.org

Table 1: Impact of Indole Moiety Functionalization on Activity

| Position | Substituent | Observation | Reference |

|---|---|---|---|

| C2 | Methyl | Essential for hedgehog signaling inhibition. | wiley.com |

| C3 | Alkyl Chain Length | Profoundly influences allosteric modulation; n-propyl group enhanced cooperativity. | nih.govacs.org |

| C5 | Chloro (EWG) | Critical for the activity of certain allosteric modulators. | nih.govacs.org |

| 5' | Methyl, Cyclopropyl (EDG) | Favored for good potency in a series of anti-parasitic agents. | acs.org |

| 5' | Halogens (EWG) | Resulted in inactive compounds in the same anti-parasitic series. | acs.org |

Substitutions on the Piperidine Ring for Modulated Activity

Modifications to the piperidine ring are a crucial aspect of the structure-activity relationship (SAR) studies for this class of compounds. Substitutions can alter the ring's conformation, polarity, and interaction with target proteins.

Common modifications include:

N-Substitution: The nitrogen atom of the piperidine ring is a primary point for derivatization. N-alkylation with various groups can be achieved to explore different chemical spaces. nih.gov For instance, in a series of anti-malarial compounds, most N-piperidinyl modifications were not well-tolerated, indicating the sensitivity of this position. ijpsr.com In another study, a benzylsulfonyl group was added to the piperidine nitrogen, which proved to be a key feature for potent hedgehog signaling inhibitors. wiley.com

Ring Carbon Substitution: Introducing substituents directly onto the carbon atoms of the piperidine ring can significantly modulate activity. For example, a study on MAO inhibitors found that para-substitution on a piperidine ring was preferable to meta-substitution, and the addition of a hydroxyl group enhanced the inhibitory effect. acs.org Methyl substitution at the C2 or C3 position of the piperidine ring can eliminate planarity, which may be important for interaction with biological targets. anadolu.edu.tr A wide array of substitutions, including methoxy, methyl, and ethoxy groups, have been explored on the piperidine ring to optimize activity. google.comgoogle.com

Table 2: Examples of Piperidine Ring Substitutions and Their Effects

| Substitution Site | Substituent | Observed Effect | Reference |

|---|---|---|---|

| Nitrogen | Benzylsulfonyl | Resulted in a potent inhibitor candidate. | wiley.com |

| Carbon (para) | Hydroxyl | Demonstrated maximum inhibitory activity for MAO-A and MAO-B. | acs.org |

| Carbon (C2/C3) | Methyl | Eliminates structural planarity, affecting pharmacological activity. | anadolu.edu.tr |

| Carbon (various) | Methoxy, Methyl, Ethoxy | Used to explore and optimize inhibitor potency. | google.comgoogle.com |

Rational Design of Linker Length and Heterocyclic Integrations

Key considerations include:

Linker Length and Rigidity: The length and flexibility of the linker are critical. Shortening the phenethyl linker between the amide and a terminal phenyl ring in one series abolished allosteric modulation. nih.govacs.org In the development of PROTACs, replacing a flexible PEG linker with a more rigid piperazine-containing linker was found to be crucial for degradation potency, implying that linker rigidity is a key optimization parameter. nih.gov For a series of piperine (B192125) derivatives, the optimal linker length between the aromatic ring and the nitrogen-containing heterocycle was found to be 2-5 carbons, preferably in a conjugated system. acs.org

Linker Composition and Isosteric Replacement: The chemical nature of the linker is also important. Reversing an amide linker restored potency in one series of compounds. acs.org In another case, the cyanoamide linker could be replaced with a thiazol-4(5H)-one isostere with only a slight reduction in activity. acs.org

Heterocyclic Integrations: Replacing the piperidine with other heterocyclic rings is a common strategy to explore new chemical space and modulate properties. acs.org In one study, replacing a morpholine (B109124) ring with piperazine (B1678402) or substituted piperidines resulted in less potent compounds. acs.org However, replacing morpholine with a thiomorpholine (B91149) 1,1-dioxide yielded one of the most potent compounds in that series. acs.org Other explored integrations include linking the indole to piperazine, pyrrolidine, or spiro-heterocycles. wiley.comacs.orgresearchgate.net

Table 3: Influence of Linker and Heterocyclic Design on Activity

| Design Strategy | Modification | Outcome | Reference |

|---|---|---|---|

| Linker Rigidity | Replacement of flexible PEG with rigid piperazine linker | Complete loss of potency with flexible linker, highlighting importance of rigidity. | nih.gov |

| Linker Length | Shortening of phenethyl linker | Abolished allosteric modulation activity. | nih.govacs.org |

| Linker Composition | Reversal of amide linker | Potency was restored. | acs.org |

| Heterocyclic Replacement | Morpholine replaced with thiomorpholine 1,1-dioxide | Resulted in one of the most potent compounds in the series. | acs.org |

| Heterocyclic Replacement | Morpholine replaced with piperazine | Resulted in less potent compounds. | acs.org |

Purification and Characterization Methodologies for Synthetic Analogues

The synthesis of this compound derivatives yields crude products that require rigorous purification and characterization to ensure their identity and purity for subsequent biological evaluation.

Standard laboratory procedures include:

Purification: The primary method for purification is column chromatography on silica (B1680970) gel. nih.gov This technique is often performed using automated systems like Combiflash, with a gradient of solvents such as ethyl acetate (B1210297) in hexane. nih.gov Prior to chromatography, a standard work-up procedure is typically employed. This involves diluting the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate. nih.gov The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. nih.govchemrxiv.org In some cases, crystallization can be used for purification, though it may not always achieve the high purity required for sensitive applications.

Characterization: Once purified, the structure and identity of the synthetic analogues are confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to elucidate the detailed molecular structure, confirming the presence of key functional groups and the connectivity of atoms. nih.govanadolu.edu.trchemrxiv.org

Mass Spectrometry (MS) , typically with electrospray ionization (ESI-MS), is used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS). nih.govanadolu.edu.trchemrxiv.org

Melting Point (m.p.) determination is often used as a simple indicator of purity. nih.govanadolu.edu.tr

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. anadolu.edu.tr

X-ray Crystallography is employed to determine the definitive three-dimensional structure of a compound in its crystalline state, providing precise information on bond lengths, angles, and stereochemistry.

Table 4: Common Purification and Characterization Techniques

| Method | Purpose | Reference |

|---|---|---|

| Column Chromatography | Primary method for purification of the final compound. | nih.govnih.gov |

| Liquid-Liquid Extraction | Standard work-up procedure to isolate the product from the reaction mixture. | nih.govchemrxiv.org |

| ¹H and ¹³C NMR | Elucidation of detailed molecular structure and confirmation of proton/carbon framework. | nih.govanadolu.edu.trchemrxiv.org |

| Mass Spectrometry (MS/HRMS) | Confirmation of molecular weight and elemental composition. | nih.govanadolu.edu.trchemrxiv.org |

| Melting Point (m.p.) | Assessment of purity. | nih.govanadolu.edu.tr |

Pharmacological Research and Biological Activities of 2 Piperidin 2 Yl 1h Indole and Its Analogues

Investigation of Receptor Interactions and Modulations

The interaction of 2-(Piperidin-2-yl)-1H-indole analogues with various G-protein coupled receptors (GPCRs) has been a primary area of investigation. These studies have unveiled their potential as allosteric modulators, high-affinity ligands, and antagonists at several key receptor systems, including the cannabinoid, serotonin (B10506), and dopamine (B1211576) receptors, as well as lysophosphatidic acid and cystic fibrosis transmembrane conductance regulator channels.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation by Indole-2-carboxamides

Indole-2-carboxamides, a class of compounds structurally related to this compound, have emerged as significant allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.govresearchgate.net These compounds bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) bind. This allosteric modulation can fine-tune the receptor's function, offering a novel therapeutic approach for conditions such as pain, addiction, and appetite disorders. nih.gov

Research has shown that the indole-2-carboxamide scaffold is a viable template for developing allosteric ligands for the CB1 receptor. researchgate.net Structure-activity relationship (SAR) studies have been conducted to understand the structural requirements for potent allosteric modulation. For instance, the presence of a carboxamide functionality is crucial for the stimulatory effect on the CB1 receptor. nih.gov

Key findings from these studies include:

Positive Cooperativity: Many indole-2-carboxamides enhance the binding of CB1 receptor agonists. For example, 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-a) and 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b) were found to enhance the binding of the CB1 agonist CP55,940. nih.gov ICAM-b, in particular, demonstrated a very high positive cooperativity factor. nih.govresearchgate.net

Biased Signaling: While enhancing agonist binding, some indole-2-carboxamides can negatively modulate G-protein coupling to the CB1 receptor. nih.gov Interestingly, ICAM-b was found to induce β-arrestin-mediated downstream activation of ERK signaling, indicating that it acts as a biased agonist. nih.gov

Structural Modifications: The length of the C3 alkyl chain on the indole-2-carboxamide has been shown to impact orthosteric ligand binding. researchgate.net A longer alkyl chain can lead to enhanced orthosteric ligand binding, possibly through increased hydrophobic interactions. researchgate.net

| Compound | Modification | Effect on CB1 Receptor | Reference |

|---|---|---|---|

| ICAM-a | 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Enhanced CP55,940 binding | nih.gov |

| ICAM-b | 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Strongest positive cooperativity for CP55,940 binding; negative modulation of G-protein coupling; induced β-arrestin-mediated ERK signaling | nih.govresearchgate.net |

| ORG27569 | 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Prototypical CB1 allosteric modulator, enhances agonist binding |

Serotonin Receptor Affinity and Ligand Displacement Studies (e.g., 5-HT2A, 5-HT2C)

Analogues of this compound have been investigated for their affinity towards various serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis. The focus has often been on the 5-HT2A and 5-HT2C subtypes.

Studies on indole (B1671886) derivatives have revealed compounds with potent binding affinity for both 5-HT1A and 5-HT2A receptors. mdpi.com The interaction typically involves a salt bridge between the protonatable nitrogen atom of the piperidine (B6355638) or piperazine (B1678402) ring and a conserved aspartate residue in the receptor. mdpi.com The indole moiety often penetrates a hydrophobic microdomain of the receptor. mdpi.com

While direct studies on this compound analogues are limited, research on structurally similar compounds provides valuable insights. For example, certain indole-piperazine-pyrimidine derivatives have been designed and evaluated as dual-target ligands for adenosine (B11128) A2A and dopamine D2 receptors, with some also showing affinity for serotonin receptors. google.com The development of ligands with specific profiles at different 5-HT receptors is an active area of research, with the goal of creating more effective treatments for neuropsychiatric disorders.

| Compound Class | Target Receptors | Key Findings | Reference |

|---|---|---|---|

| Indole derivatives | 5-HT1A, 5-HT2A | Potent ligands with interactions involving a salt bridge and hydrophobic contacts. | mdpi.com |

| Indole-piperazine-pyrimidine derivatives | A2A, D2, 5-HT receptors | Designed as dual-target ligands with potential for treating Parkinson's disease. | google.com |

Dopamine Receptor Interactions (e.g., D2 Dopamine Receptor)

The dopamine D2 receptor is a key target for antipsychotic medications. Analogues of this compound have been explored for their potential to interact with this receptor. A series of indole and azaindole compounds have been synthesized and evaluated for their affinity at D2-like dopamine receptors. nih.gov

These studies have identified compounds with high affinity and selectivity for the D2 versus the D3 receptor. For instance, 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol and 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol were found to have high affinity and selectivity for D2 receptors. nih.gov The halide substituents on the phenyl-piperidinol moiety were found to be crucial for high-affinity binding at D2 receptors and for selectivity over D3 receptors. nih.gov

The development of D2 receptor ligands with specific profiles (e.g., antagonists, partial agonists) is of great interest for the treatment of schizophrenia and other psychotic disorders. The indole-piperidine scaffold continues to be a valuable starting point for the design of such agents.

| Compound | D2 Receptor Affinity (Ki) | D2 vs. D3 Selectivity | Reference |

|---|---|---|---|

| 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | High | High | nih.gov |

| 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | High | High | nih.gov |

Lysophosphatidic Acid (LPA) Receptor Antagonism for Proliferative and Inflammatory Diseases

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (LPARs) and is involved in various cellular processes, including cell proliferation and inflammation. Consequently, LPA receptor antagonists are being investigated for the treatment of proliferative and inflammatory diseases such as cancer and fibrosis. google.com

While direct analogues of this compound as LPA receptor antagonists are not extensively reported, the broader class of piperidine derivatives has been explored. For example, substituted benzyl (B1604629) piperidine compounds have been developed as LPA receptor antagonists. google.com Additionally, isoquinolone derivatives with piperidine substitutions have been identified as potent LPA5 receptor antagonists with potential analgesic effects. nih.govrti.org These findings suggest that the piperidine moiety is a key structural feature for LPA receptor antagonism and that indole-containing piperidines could be a promising area for future research in this field.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride ion channel, and mutations in the CFTR gene cause cystic fibrosis. Potentiators are a class of drugs that restore the function of the CFTR protein. Research in this area has identified spiro[piperidine-4,1-pyrido[3,4-b]indole] compounds as co-potentiators that act in synergy with existing CFTR potentiators to restore channel activity of certain CFTR mutants. nih.gov

Structure-activity relationship studies have been conducted to improve the potency of these compounds. One such study identified an analog with a 6'-methoxyindole and 2,4,5-trifluorobenzyl substituents as having the greatest potency for activation of N1303K-CFTR, with an EC50 of approximately 600 nM. nih.gov This represents a significant improvement over the original compound identified in a small molecule screen. nih.gov The development of novel CFTR potentiators is crucial for treating individuals with cystic fibrosis who have mutations that are not responsive to current therapies.

| Compound Class | Activity | Lead Compound EC50 | Key Findings | Reference |

|---|---|---|---|---|

| spiro[piperidine-4,1-pyrido[3,4-b]indoles] | CFTR co-potentiators | ~600 nM for the most potent analog | Synergistic activity with existing potentiators; SAR studies have improved potency. | nih.gov |

Enzyme Inhibition and Modulation Studies

In addition to receptor interactions, analogues of this compound have been investigated for their ability to inhibit or modulate the activity of various enzymes. While research specifically focused on this compound is limited, studies on structurally related indole and piperidine derivatives have shown promising results against several enzymatic targets.

For instance, piperidine-substituted chalcones have been identified as potential inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, suggesting their potential as antidiabetic agents. tandfonline.com Furthermore, various piperidine derivatives have been explored as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. acs.org Some indole derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. mdpi.com

A series of 2-(piperidin-4-yl)acetamides have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and analgesic signaling molecules. mdpi.com These findings highlight the potential of the indole-piperidine scaffold in the design of novel enzyme inhibitors for a range of therapeutic applications. However, more focused research is needed to fully elucidate the enzyme inhibition and modulation profile of this compound and its direct analogues.

Hepsin Inhibition and its Role in Prostate Cancer Research

Hepsin, a type II transmembrane serine protease, is significantly overexpressed in the majority of human prostate cancers and has been implicated in tumor progression and metastasis. nih.govnih.gov This has made it an attractive therapeutic target for the development of novel cancer therapies. nih.gov Research has focused on identifying small-molecule inhibitors of hepsin's catalytic activity to attenuate the progression of prostate cancer.

Studies have shown that the overexpression of hepsin promotes the growth and invasion of prostate cancer cells. nih.gov In preclinical models, elevated hepsin levels have been linked to metastasis to the liver, lungs, and bone. nih.gov Consequently, the development of specific hepsin inhibitors is a promising strategy to prevent or slow the spread of prostate cancer. High-throughput screening of chemical libraries has led to the identification of several inhibitory compounds with IC50 values against hepsin in the micromolar range. One such small-molecule inhibitor, HepIn-13, has been shown to block prostate cancer metastasis in a preclinical model. nih.gov These findings underscore the potential of targeting hepsin with small-molecule compounds, including those based on indole and piperidine scaffolds, as an effective approach to mitigating prostate cancer progression. nih.govnih.gov

Inhibition of Bacterial Topoisomerase IV and DNA Gyrase for Antibacterial Activity

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that play crucial roles in DNA replication, repair, and recombination, making them validated targets for antibacterial agents. nih.govresearchgate.net The inhibition of these enzymes disrupts bacterial cell division and leads to cell death. nih.gov Novel bacterial topoisomerase inhibitors (NBTIs) are being developed to combat the growing threat of antibiotic resistance. nih.govnih.gov

Indole derivatives have emerged as a promising class of compounds with potential antibacterial activity. whiterose.ac.uk Research into novel bacterial topoisomerase inhibitors has included the exploration of various heterocyclic scaffolds, and indole-based compounds have shown potential in this area. whiterose.ac.ukmdpi.com Some novel inhibitors have demonstrated dual-targeting activity against both DNA gyrase and topoisomerase IV in both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain pyrimido-indole derivatives have shown high potency against Gram-positive bacteria and good activity against a range of Gram-negative bacteria. mdpi.com While specific studies on this compound are limited in this context, the broader class of indole derivatives represents a viable starting point for the design of new antibacterial agents targeting these essential bacterial enzymes.

Fungal Lanosterol (B1674476) 14α-Demethylase Inhibition for Antifungal Activity

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to fungal cell death. nih.gov This mechanism is the basis for the antifungal activity of widely used azole drugs. nih.gov The search for new antifungal agents with novel scaffolds is driven by the emergence of resistance to existing treatments. nih.govnih.gov

Indole derivatives have been investigated as potential inhibitors of lanosterol 14α-demethylase. mdpi.com The development of antifungal drugs that inhibit CYP51 through non-covalent interactions is a strategy of growing interest. mdpi.com In this vein, novel tetraindol-4-one derivatives have been designed and synthesized, showing activity against various human pathogenic fungal strains. mdpi.com These findings suggest that the indole scaffold can serve as a template for the design of new antifungal compounds targeting this essential fungal enzyme.

Cyclooxygenase-2 (COX-2) Enzyme Interactions and Anti-inflammatory Effects

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain by catalyzing the production of prostaglandins. researchgate.net Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net Indole derivatives have been extensively studied for their potential as selective COX-2 inhibitors. researchgate.netnih.gov

A number of indole-based compounds have demonstrated significant anti-inflammatory and analgesic activities in preclinical studies. researchgate.net For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives showed potent anti-inflammatory effects. researchgate.net Docking studies have revealed that these compounds can bind effectively to the active site of the COX-2 enzyme. researchgate.net Certain oxindole (B195798) derivatives have also shown good COX-2 inhibitory activity, with IC50 values in the low micromolar range. mdpi.com

| Compound ID | COX-2 IC50 (µM) | Reference |

| 4e | 2.35 | mdpi.com |

| 9h | 2.422 | mdpi.com |

| 9i | 3.34 | mdpi.com |

| 4a | 19.9 | mdpi.com |

| Indolizine 5a | 5.84 | nih.gov |

| Indomethacin | 6.84 | nih.gov |

| Indolizine 5d | 8.49 | nih.gov |

Histone Deacetylase (HDAC) Inhibitory Activity

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. The inhibition of HDACs has emerged as a promising strategy for cancer therapy. nih.gov Several indole-based compounds, particularly indole-based hydroxamic acid derivatives, have been designed and synthesized as potent HDAC inhibitors. nih.gov

These compounds have shown potent anti-proliferative activities in various tumor cell lines. nih.gov For instance, one derivative, compound 4o, was found to be a potent inhibitor of HDAC1 and HDAC6 with IC50 values in the nanomolar range. nih.gov Another compound, I13, an indole-3-butyric acid derivative, also exhibited high HDAC inhibitory potency against HDAC1, HDAC3, and HDAC6. nih.gov These findings highlight the potential of the indole scaffold in the development of novel and effective HDAC inhibitors for cancer treatment. nih.govnih.gov

| Compound | Target HDAC | IC50 (nM) | Reference |

| 4o | HDAC1 | 1.16 | nih.gov |

| 4o | HDAC6 | 2.30 | nih.gov |

| 4k | HDAC1 | 115.20 | nih.gov |

| 4k | HDAC6 | 5.29 | nih.gov |

| I13 | HDAC1 | 13.9 | nih.gov |

| I13 | HDAC3 | 12.1 | nih.gov |

| I13 | HDAC6 | 7.71 | nih.gov |

Phosphodiesterase 4 (PDE4) Targeting

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger involved in inflammation. nih.gov Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of various inflammatory cells. nih.gov This makes PDE4 an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. nih.gov

Several indole derivatives have been identified as potent PDE4 inhibitors. nih.gov For instance, a series of orally active indole N-oxide derivatives demonstrated low nanomolar IC50 values for PDE4 inhibition. nih.gov More recently, pyridazinone derivatives containing an indole residue have also shown high inhibitory activity towards PDE4B. whiterose.ac.uk The planar nature of these indole derivatives is thought to contribute to a better interaction with the active site of the enzyme. whiterose.ac.uk

| Compound Class | PDE4 Isoform | IC50 | Reference |

| Indole N-oxides | PDE4 | Low nM | nih.gov |

| Pyridazinone-4-indole derivatives | PDE4B | High activity | whiterose.ac.uk |

| LASSBio-448 (benzodioxole derivative) | PDE4A | 0.7 µM | nih.gov |

| LASSBio-448 (benzodioxole derivative) | PDE4B | 1.4 µM | nih.gov |

| LASSBio-448 (benzodioxole derivative) | PDE4C | 1.1 µM | nih.gov |

| LASSBio-448 (benzodioxole derivative) | PDE4D | 4.7 µM | nih.gov |

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. researchgate.net This enzyme is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. researchgate.net Inhibition of urease can therefore be a valuable therapeutic strategy for treating infections caused by these bacteria.

Both indole and piperidine derivatives have been investigated as potential urease inhibitors. semanticscholar.org A variety of piperidines with different substituents have been synthesized and shown to exhibit a range of urease inhibitory activity. nih.gov Similarly, a number of indole analogues have been synthesized and evaluated for their urease inhibitory potential, with some compounds showing significantly greater potency than the standard inhibitor, thiourea (B124793). semanticscholar.org For example, certain imidazopyridine-based oxazole (B20620) analogues have demonstrated IC50 values in the low micromolar range.

| Compound Class/ID | Urease IC50 (µM) | Reference |

| Phenylurea-pyridinium hybrids | 4.08 - 6.20 | semanticscholar.org |

| Thiourea (standard) | 23.00 | semanticscholar.org |

| Imidazopyridine-oxazole 4i | 5.68 | |

| Imidazopyridine-oxazole 4o | 7.11 | |

| Imidazopyridine-oxazole 4g | 9.41 | |

| Imidazopyridine-oxazole 4h | 10.45 | |

| Thiourea (standard) | 21.37 |

Cholinesterase Activity Modulation

The inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy in the management of Alzheimer's disease. mdpi.com The core structure of this compound has served as a scaffold for the development of potent cholinesterase inhibitors.

One study detailed the synthesis of a series of α,β-unsaturated carbonyl based piperidinone derivatives and evaluated their inhibitory activities against both AChE and BuChE. acgpubs.org The findings revealed that all synthesized compounds displayed inhibitory effects, with IC50 values against AChE ranging from 12.55 to 23.75 µM. acgpubs.org Notably, compound 1d , which features a nitro substituent, demonstrated the highest potency against AChE with an IC50 value of 12.55 µM, a potency comparable to the standard drug rivastigmine (B141) (IC50 = 10.87 µM). acgpubs.org This compound also exhibited the greatest selectivity for AChE over BuChE. acgpubs.org Conversely, compound 1g , which has a chlorine substituent, was the most effective inhibitor of BuChE (IC50 = 17.28 µM) and also acted as a dual inhibitor of both enzymes. acgpubs.orgacgpubs.org The presence of substitutions at the para position of the benzylidene groups generally resulted in greater potency against the AChE enzyme compared to the unsubstituted analogue. acgpubs.org

In a different investigation, new phthalimide-based analogues of donepezil (B133215) were synthesized, where the piperidine ring was bioisosterically replaced with a piperazine ring. nih.gov These compounds, 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, were assessed for their anti-acetylcholinesterase activity. nih.gov The inhibitory potencies of these compounds ranged from IC50 values of 16.42 ± 1.07 µM to 63.03 ± 4.06 µM. nih.gov Among this series, the derivative with a 4-fluorophenyl moiety, compound 4b , was the most potent. nih.gov However, all of the synthesized compounds in this particular study showed lower inhibitory activity than the reference drug, donepezil (IC50 = 0.41 ± 0.09 µM). nih.gov

Further research into isoindoline-1,3-dione derivatives has also yielded promising results. One study on 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives found that these compounds had significant to moderate AChE inhibitory activity, with IC50 values from 0.9 to 19.5 μM, but weak activity against BuChE. nih.gov Another series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also showed inhibitory activity against AChE, with the most active compound having an IC50 of 0.91μM. nih.gov

The following table summarizes the cholinesterase inhibitory activities of selected this compound analogues.

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

| 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | AChE | 12.55 | Selective for AChE |

| 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | BuChE | 17.28 | Dual inhibitor (AChE IC50 = 18.04 µM) |

| 4b (phthalimide derivative with 4-fluorophenyl moiety) | AChE | 16.42 ± 1.07 | - |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivative | AChE | 0.9 - 19.5 | Weak against BuChE |

| 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative | AChE | 0.91 | - |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the treatment of hyperpigmentation disorders. researchgate.net Derivatives of piperidine have been investigated for their potential to inhibit this enzyme.

A study exploring the dual inhibitory potential of a series of piperidine derivatives against both tyrosinase and pancreatic lipase (B570770) found that several compounds exhibited significant inhibitory activity against both enzymes, with IC50 values in the low micromolar range. nih.gov Kinetic studies of the most active compound identified a competitive mode of inhibition. nih.gov

In another study, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed, synthesized, and tested against tyrosinase from Agaricus bisporus. researchgate.net The most potent inhibitory activity was observed in compounds that had specific hydrophobic ortho-substituents on the aroyl moiety, with IC50 values ranging from 1.5 to 4.6 μM. researchgate.net These compounds were found to be more potent than the reference compound, kojic acid (IC50 = 17.8 μM), and they displayed a competitive mechanism of inhibition of the diphenolase activity of the enzyme. researchgate.net

Furthermore, research on novel isopropylquinazolinones revealed their potential as tyrosinase inhibitors. nih.gov All of the synthesized compounds in this series showed some level of inhibitory effect against tyrosinase. nih.gov The most active derivative, 9q , which contains a 4-fluorobenzyl moiety, was identified as the most potent in the series, and kinetic studies indicated a mixed mode of inhibition. nih.gov

The table below presents the tyrosinase inhibitory activity of selected analogues.

| Compound Class | Most Active Compound/Feature | IC50 (µM) | Mechanism of Inhibition |

| Piperidine derivatives | Lead compound | Low micromolar | Competitive |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives | Hydrophobic ortho-substituents | 1.5 - 4.6 | Competitive |

| Isopropylquinazolinones | 9q (4-fluorobenzyl moiety) | - | Mixed |

Broad Spectrum Therapeutic Applications

Neurological and Psychiatric Research Applications

The versatile scaffold of this compound and its analogues has been explored for a range of applications in neurological and psychiatric research.

A series of novel piperazine-2,5-dione derivatives bearing indole analogues were synthesized and evaluated for their in vivo anti-depressant, anti-inflammatory, and analgesic activities. nih.gov The results indicated that all the tested compounds exhibited these effects at a dose of 10 mg/kg. nih.gov Specifically, compounds 2e and 2q showed the most significant anti-depressant effects, with decreases in immobility duration of 70.2% and 71.2% respectively in the forced swim test, which was comparable to the effect of fluoxetine (B1211875) (67.9%). nih.gov

Indole-based compounds have demonstrated potential as neuroprotective agents. A study on a series of synthetic indole-phenolic compounds found that they possess multifunctional neuroprotective properties, including metal-chelating, antioxidant, and anti-aggregation capabilities. nih.gov These compounds showed the ability to chelate copper ions and exhibited antioxidant and cytoprotective effects in SH-SY5Y cells under oxidative stress induced by H2O2 and Aβ(25-35). nih.gov The compounds were also able to reduce cell death and mitigate neuroinflammation. nih.gov

Another study focused on an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid, which exhibited potent neuroprotective effects that surpassed those of reference compounds like melatonin (B1676174) and rasagiline. mdpi.com This compound also showed significant antioxidant capacity. mdpi.com

The search for novel anticonvulsant agents has led to the investigation of various piperidine and related heterocyclic derivatives. A study on novel imine derivatives of piperidone oximes revealed significant anticonvulsant activity. jptcp.com One compound, 3-Isopropyl-2,6-Diphenylpiperidin-4-One Oxime, effectively delayed the onset of seizures and reduced their severity in a pentylenetetrazole (PTZ)-induced seizure model, with an efficacy comparable to diazepam at a dose of 10 mg/kg. jptcp.com

In a separate study, a series of 3-(substituted phenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated. nih.gov The majority of these compounds showed broad-spectrum anticonvulsant activity in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models. nih.gov Compound 14 was the most potent, with ED50 values of 49.6 mg/kg in the MES test, 31.3 mg/kg in the 6 Hz (32 mA) test, and 67.4 mg/kg in the scPTZ test. nih.gov It was also effective in a model of drug-resistant epilepsy. nih.gov

Another investigation of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives also identified potent anticonvulsant activity. mdpi.com The most active compound, 6 , demonstrated superior ED50 values compared to the reference drug valproic acid in the MES test (68.30 mg/kg vs. 252.74 mg/kg) and the 6 Hz test (28.20 mg/kg vs. 130.64 mg/kg). mdpi.com

The table below summarizes the anticonvulsant properties of selected compounds.

| Compound | Seizure Model | ED50 (mg/kg) |

| 3-Isopropyl-2,6-Diphenylpiperidin-4-One Oxime | PTZ-induced | Comparable to Diazepam at 10 mg/kg |

| 14 (3-CF3 derivative of 3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide) | MES | 49.6 |

| 6 Hz (32 mA) | 31.3 | |

| scPTZ | 67.4 | |

| 6 Hz (44 mA) | 63.2 | |

| 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | MES | 68.30 |

| 6 Hz (32 mA) | 28.20 |

Piperidine and piperazine derivatives are core structures in many antipsychotic drugs, acting on dopamine and serotonin receptors. nih.gov Research in this area has focused on developing novel compounds with improved efficacy and reduced side effects.

One study reported on the discovery of novel piperidine-2,6-dione derivatives with potent activity at dopamine D2, D3 and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. epa.gov The lead compound, 5 , demonstrated high affinity for these receptors and inhibited apomorphine-induced climbing behavior in mice, a model predictive of antipsychotic activity, without inducing extrapyramidal symptoms. epa.gov

Another series of pyrrole (B145914) Mannich bases with a piperazine linkage showed affinity for both D2 and 5-HT1A receptors and were active in the conditioned avoidance response model in rats, suggesting potential as antipsychotic agents with a low risk of extrapyramidal side effects. nih.gov Modifications to the lead compound in this series led to derivatives with significantly increased 5-HT1A receptor binding. nih.gov

Furthermore, a series of N-(4-phenyl- and 4-pyridyl-l-piperazinylethyl)- and N-(4-phenyl-l-piperidinylethyl)-phthalimides were synthesized and showed psychotropic properties comparable to sulpiride (B1682569) in animal models, without causing catalepsy. researchgate.net

Anticancer Research, including RAS Isoform Inhibition

The indole nucleus, combined with a piperidine moiety, represents a significant scaffold in the development of novel anticancer agents. Research has demonstrated that analogues of this compound exhibit growth inhibitory effects across various human cancer cell lines. nih.gov The anticancer potential of these compounds is often linked to their ability to interfere with critical cellular signaling pathways, such as the Ras-related signaling pathway, which plays a pivotal role in cell development, differentiation, and proliferation. researchgate.netnih.gov Aberrant activation of Ras is a common feature in many cancers, making it a high-priority therapeutic target. researchgate.netnih.gov

Indole derivatives have been identified as inhibitors of the Ras-related pathway, acting on various molecular targets. nih.gov One key mechanism involves the inhibition of SOS-mediated nucleotide exchange, which is crucial for Ras activation. nih.gov For instance, certain small molecules containing an indole core can bind to a common site on Ras, interfering with Ras-SOS1 interactions and blocking nucleotide exchange. nih.gov

Furthermore, specific analogues have shown the ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), activating mitochondrial cytochrome C, and modulating the expression of Bax and Bcl-2 proteins. nih.gov For example, new 2-amino analogues of the natural indole phytoalexin 1-methoxyspirobrassinol, which feature a piperidyl group, have been synthesized and evaluated for their anticancer properties. nih.gov These compounds demonstrated growth inhibitory effects across the NCI(60) panel of human cancer cells and were found to have a glutathione-depleting effect, suggesting their potential as chemosensitizing agents. nih.gov Similarly, piperazine derivatives of vindoline, a monomeric indole alkaloid, have shown significant antiproliferative activity against a wide range of human tumor cell lines, with some conjugates exhibiting low micromolar growth inhibition (GI50) values. mdpi.com

Table 1: Anticancer Activity of Selected Indole and Piperidine Analogues

| Compound Type | Target/Mechanism | Tested On | Key Findings | Reference |

|---|---|---|---|---|

| 2-Piperidyl analogues of 1-methoxyspirobrassinol | Growth inhibition, Glutathione depletion | NCI(60) panel of human cancer cells, MCF-7 cells | Exhibited growth inhibitory effects across the panel; demonstrated a glutathione-depleting effect. | nih.gov |

| Indole-based inhibitors | Inhibition of Ras-Related signaling pathway (e.g., SOS-mediated exchange) | General cancer cell models | Indole derivatives can interfere with or block the aberrant Ras-Related pathway. | researchgate.netnih.gov |

| Vindoline–piperazine conjugates | Antiproliferative | NCI60 human tumor cell lines (e.g., breast, lung) | Compound 23 was most effective on breast cancer MDA-MB-468 (GI50 = 1.00 μM); Compound 25 was most effective on non-small cell lung cancer HOP-92 (GI50 = 1.35 μM). | mdpi.com |

| Spiro-oxindole piperidine derivatives | Inhibition of MDM2-p53 interaction | Cancer cells | Reduces cancer cell proliferation. | nih.gov |

Anti-inflammatory Properties

Analogues incorporating the indole and piperidine frameworks have been investigated for their potential as anti-inflammatory agents. These compounds often target key mediators of the inflammatory cascade, such as pro-inflammatory cytokines and enzymes. nih.govresearchgate.net For example, a series of novel piperazine-2,5-dione derivatives bearing indole analogues demonstrated significant anti-inflammatory and analgesic effects in vivo. nih.gov

Research into indole-2-one derivatives, designed based on the structure of the known anti-inflammatory drug tenidap, has yielded compounds with potent inhibitory activity against the release of tumor necrosis factor (TNF)-α and interleukin (IL)-6 in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Certain derivatives also inhibited the expression of key inflammatory enzymes like COX-2 and iNOS. researchgate.net Another study focused on 2-(Piperidin-4-yl)acetamides as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. mdpi.com A selected compound from this series showed potent anti-inflammatory effects in activated microglial cells, reducing nitric oxide generation more effectively than a reference sEH inhibitor. mdpi.com The development of such compounds highlights a strategy to create alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Table 2: Anti-inflammatory Activity of Indole and Piperidine Analogues

| Compound Series | Mechanism of Action | Model | Notable Results | Reference |

|---|---|---|---|---|

| Piperazine-2,5-dione derivatives with indole | Anti-inflammatory, Analgesic | In vivo models | Compounds 2e and 2q displayed good anti-inflammatory and analgesic activities. | nih.gov |

| Indole-2-one and 7-aza-2-oxindole derivatives | Inhibition of TNF-α, IL-6, COX-2, iNOS expression | LPS-stimulated RAW264.7 macrophages | Compounds 7i and 8e significantly inhibited the expression of multiple pro-inflammatory mediators. | researchgate.net |

| 2-(Piperidin-4-yl)acetamides | Inhibition of soluble epoxide hydrolase (sEH) | LPS-activated BV2 microglial cells | Compound 10c decreased nitrite (B80452) levels to resting cell levels, showing higher effectiveness than the reference inhibitor TPPU. | mdpi.com |

Antimicrobial and Antifungal Investigations

The structural motif of indole coupled with piperidine has been explored for the development of new antimicrobial and antifungal agents, particularly in response to rising multidrug resistance. nih.gov Studies have shown that new indole derivatives substituted with moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) exhibit significant antibacterial activity against both Gram-positive (Staphylococcus aureus, MRSA, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov

In the realm of antifungal research, these compounds have shown particular promise. nih.govbiomedpharmajournal.org Some indole derivatives demonstrated excellent activity against Candida krusei, a fungal pathogen known for potential multidrug resistance, with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL. nih.gov Similarly, various piperidine derivatives have been synthesized and tested, showing a range of inhibitory activity against bacteria. academicjournals.orgbiointerfaceresearch.com For instance, one study found that a specific methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (compound 6) exhibited the strongest inhibitory activity against seven tested bacteria, with MIC values of 0.75 mg/ml against B. subtilis and 1.5 mg/ml against several other bacteria including E. coli and S. aureus. academicjournals.org However, the antifungal activity of these particular piperidine derivatives was more varied, with some showing no activity against species like Fusarium verticilliodes, while others had some inhibitory effect against Aspergillus niger and Candida albicans. researchgate.net

Table 3: Antimicrobial and Antifungal Activity of Indole and Piperidine Analogues

| Compound Type | Organism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Indole derivatives with triazole/thiadiazole | Candida krusei | 3.125 µg/mL | nih.gov |

| Indole derivatives with triazole/thiadiazole | Candida albicans | 3.125 µg/mL | nih.gov |

| Indole derivatives with triazole/thiadiazole | S. aureus, MRSA, E. coli, B. subtilis | 3.125-50 µg/mL | nih.gov |

| Substituted piperidine derivative (Compound 6) | Bacillus subtilis | 0.75 mg/mL | academicjournals.org |

| Substituted piperidine derivative (Compound 6) | E. coli, S. aureus, P. aeruginosa | 1.5 mg/mL | academicjournals.org |

Antiviral and Anti-HIV Activity Studies

Derivatives containing piperidine and related heterocyclic structures have been synthesized and evaluated as potential antiviral agents. nih.govresearchgate.net A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed, and preliminary biological evaluations showed that nearly half of them possessed noteworthy HIV inhibitory capabilities in cellular assays. nih.gov One compound in particular, designated FZJ13, displayed anti-HIV-1 activity comparable to the established drug 3TC. nih.govresearchgate.net

Interestingly, the same study uncovered that another compound from the series, FZJ05, exhibited significant potency against the influenza A/H1N1 virus (strain A/PR/8/34) in Madin-Darby canine kidney cells, with EC50 values much lower than those of the antiviral drugs ribavirin, amantadine, and rimantadine. nih.govresearchgate.net Other research into (alkylamino)piperidine bis(heteroaryl)piperizine analogues identified them as potent, broad-spectrum nonnucleoside reverse transcriptase inhibitors (NNRTIs) effective against drug-resistant isolates of HIV-1. nih.gov These findings suggest that the piperidine scaffold is a valuable component in the design of novel therapeutic agents for both HIV-1 and influenza virus infections. nih.gov

Table 4: Antiviral Activity of Piperidine Analogues

| Compound Series | Viral Target | Key Compound | Finding | Reference |

|---|---|---|---|---|

| Piperidine-substituted purines | HIV-1 | FZJ13 | Displayed anti-HIV-1 activity comparable to 3TC. | nih.govresearchgate.net |

| Piperidine-substituted purines | Influenza A/H1N1 | FZJ05 | Showed significant potency with EC50 values lower than ribavirin, amantadine, and rimantadine. | nih.govresearchgate.net |

| (Alkylamino)piperidine bis(heteroaryl)piperizines | Drug-resistant HIV-1 | Not specified | Acted as potent, broad-spectrum nonnucleoside reverse transcriptase inhibitors. | nih.gov |

Antidiabetic Research

Indole and piperidine derivatives are recognized as promising scaffolds for the discovery of novel antidiabetic drugs. nih.govresearchgate.net Indole alkaloids and their synthetic derivatives have demonstrated a range of biological activities, including antidiabetic effects, often through the inhibition of key enzymes involved in carbohydrate metabolism such as α-amylase and α-glucosidase. nih.govresearchgate.net

Research has shown that various synthetic compounds incorporating these rings can effectively inhibit these enzymes. For instance, a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated an in vitro α-amylase inhibitory activity of 97.30%, significantly higher than the 61.66% inhibition shown by the standard drug acarbose. nih.gov Another study on novel pyrazoline fused indole derivatives found that compounds 4a, 4e, and 4m showed moderate in vitro anti-diabetic activity when compared to acarbose. These findings underscore the potential of indole-piperidine structures as a basis for developing new therapeutic agents for managing diabetes. researchgate.netnih.gov

Table 5: Antidiabetic Activity of Indole and Piperidine Analogues

| Compound Type | Target Enzyme | Activity | Standard Drug | Reference |

|---|---|---|---|---|

| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-amylase | 97.30% inhibition | Acarbose (61.66% inhibition) | nih.gov |

| Piperidine-substituted chalcones | α-amylase | 85.82% to 96.62% inhibition at 1000 μg/mL | Acarbose (83.28% at 1250 μg/mL) | nih.gov |

| Pyrazoline fused indole derivatives (4a, 4e, 4m) | Not specified (in vitro assay) | Moderate activity | Acarbose | |

| Pyrazoline fused indole derivatives (4a, 4m) | Not specified (in vivo assay) | Moderate activity | Glibenclamide |

Antimalarial Efficacy Studies

The 3-piperidin-4-yl-1H-indole scaffold has been identified as a novel and promising chemotype for the development of new antimalarial drugs. cabidigitallibrary.orgnih.gov Research based on a hit from a high-throughput whole-cell screen against Plasmodium falciparum led to the synthesis and evaluation of a series of these compounds. cabidigitallibrary.orgnih.gov

Structure-activity relationship (SAR) studies revealed that while the core scaffold is sensitive to most modifications on the piperidinyl nitrogen, specific substitutions could yield compounds with potent activity. cabidigitallibrary.orgnih.gov One notable compound (10d) demonstrated significant antimalarial activity against both drug-sensitive and drug-resistant strains of the parasite, with EC50 values around 3 µM. cabidigitallibrary.orgnih.gov This compound also showed selectivity for the malaria parasite and, importantly, no cross-resistance with chloroquine, a widely used antimalarial to which resistance is common. cabidigitallibrary.org Further studies on 1,4-disubstituted piperidine derivatives have also identified compounds with strong activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum, with some molecules exhibiting activity in the nanomolar range. nih.gov These findings highlight the potential of this structural class for further optimization into novel and affordable antimalarial therapies. cabidigitallibrary.org

Table 6: Antimalarial Activity of Piperidinyl Indole Analogues

| Compound Scaffold | P. falciparum Strain | Activity Metric (EC50/IC50) | Key Features | Reference |

|---|---|---|---|---|

| 3-Piperidin-4-yl-1H-indole (Compound 10d) | Drug-resistant and sensitive strains | ~3 µM | Selective for parasite; no cross-resistance with chloroquine. | cabidigitallibrary.orgnih.gov |

| 1,4-Disubstituted piperidine (Compound 13b) | 3D7 (sensitive) | IC50 = 4.19 nM | High activity and selectivity index (SI = 26.7). | nih.gov |

| 1,4-Disubstituted piperidine (Compound 12a) | W2 (resistant) | IC50 = 11.06 nM | Strong activity against chloroquine-resistant strain. | nih.gov |

| 1,4-Disubstituted piperidine (Compound 13b) | W2 (resistant) | IC50 = 13.30 nM | Showed strong activity against W2 strain. | nih.gov |

Antioxidant Activity

Derivatives containing indole and piperidine rings have been evaluated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. researchgate.netnih.gov The antioxidant capacity of these compounds is often assessed using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net

Studies on indole hydrazone derivatives have shown that their radical-scavenging ability is closely linked to the number and position of hydroxyl groups on the arylidene moiety of the molecule. nih.gov The presence of methoxy (B1213986) or 4-(diethylamino) groups can also contribute to good antioxidant activity. nih.gov In research involving six novel piperidine derivatives, all tested compounds revealed antioxidant potentials greater than 49% at a concentration of 1 mg/ml in a DPPH assay. academicjournals.org One compound demonstrated a scavenging capacity of 78% at 1000 µg/ml, compared to the control, Rutin, which showed 97% scavenging at the same concentration. academicjournals.orgresearchgate.net Similarly, a study on 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone found it to be a highly active antioxidant with an IC50 of 14.1 μM, exceeding the activity of Trolox, which is used medically as an antioxidant. studiamsu.md These results indicate that the indole and piperidine scaffolds are valuable frameworks for designing molecules with significant antioxidant potential. nih.govinnovareacademics.in

Table 7: Antioxidant Activity of Indole and Piperidine Analogues

| Compound Type | Assay | Activity | Reference |

|---|---|---|---|

| Indole hydrazones (e.g., Compounds 16, 17) | DPPH, FRAP, ORAC | Good antioxidant activity, dependent on hydroxyl and methoxy group substitution. | nih.gov |

| Substituted piperidine derivative (Compound 8) | DPPH Scavenging | 78% scavenging capacity at 1000 µg/ml. | academicjournals.orgresearchgate.net |

| Substituted piperidine derivative (Compound 6) | DPPH Scavenging | 49% scavenging capacity at 1000 µg/ml. | academicjournals.orgresearchgate.net |

| 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone | ABTS•+ radical cation | IC50 = 14.1 μM (higher than Trolox). | studiamsu.md |

Anticoccidial Activity

Coccidiosis, a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa, presents a significant challenge in the poultry industry. mdpi.com Research into novel therapeutic agents has explored the potential of indole derivatives. Studies have indicated that dietary indoles, such as 3,3'-diindolylmethane (B526164) (DIM) and indole-3-carbinol (B1674136) (I3C), can modulate the immune response in chickens, which is crucial in combating coccidiosis. nih.govnih.gov

Dietary supplementation with DIM and I3C in healthy chickens led to an increase in CD4+CD25+ (Treg) cells and the messenger RNA (mRNA) expression of interleukin-10 (IL-10), an anti-inflammatory cytokine. nih.gov Concurrently, a decrease in the number of CD4+IL-17A+ (Th17) cells and the expression of Th17-related cytokine transcripts was observed in the intestine. nih.gov The balance between Treg and Th17 cells is a key factor in inflammation. nih.gov

In chickens infected with Eimeria tenella, the causative agent of cecal coccidiosis, treatment with DIM resulted in an increased ratio of Treg to Th17 cells and a significant reduction in intestinal lesions. nih.gov This suggests that DIM may alleviate intestinal tissue damage by modulating T-cell immunity, specifically by promoting a regulatory T-cell response and suppressing the pro-inflammatory Th17 response. nih.govnih.gov These findings highlight the potential of indole compounds in developing new strategies for controlling coccidiosis in poultry. nih.gov

Table 1: Effects of Dietary Indoles on T-cell Populations in Chickens

| Compound | Effect on Treg Cells (CD4+CD25+) | Effect on Th17 Cells (CD4+IL-17A+) | Reference |

|---|---|---|---|

| 3,3'-diindolylmethane (DIM) | Increased | Decreased | nih.gov |

| Indole-3-carbinol (I3C) | Increased | Decreased | nih.gov |

Tauopathy Positron Emission Tomography Radiotracer Development

Tauopathies are a class of neurodegenerative diseases characterized by the aggregation of misfolded tau protein in the brain. elsevierpure.commdpi.com Positron Emission Tomography (PET) is a powerful imaging technique that can visualize and quantify these tau aggregates in living individuals, aiding in diagnosis and the evaluation of therapeutic interventions. elsevierpure.commdpi.com The development of specific PET radiotracers that bind to tau aggregates is an active area of research. nih.gov

Several indole derivatives have been investigated as potential scaffolds for tau PET radiotracers. researchgate.netacs.org For instance, a series of 2-(heteroaryl-cycloalkyl)-1H-indoles have been synthesized and evaluated for their binding affinity to tau aggregates in post-mortem brain tissue from patients with Alzheimer's disease (AD), progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD). acs.org

One promising lead compound, [18F]OXD-2115, a pyridinyl-indole derivative, has been the subject of extensive analog synthesis and screening to optimize its properties for imaging 4-repeat (4R) tauopathies. researchgate.net Through these efforts, [18F]OXD-2314 was identified as a selective, high-affinity non-AD tau PET radiotracer with favorable brain uptake and metabolic profiles in preclinical studies. researchgate.netnih.gov Another compound, [18F]PI-2014, a pyrrolo[2,3-b:4,5-c']dipyridine derivative, has also shown promise as a PET tracer for detecting pathological aggregated tau in AD and other tauopathies. nih.gov

The development of these indole-based radiotracers involves rigorous screening processes, including in vitro binding assays using human brain tissue and in silico modeling to predict brain uptake. researchgate.netnih.gov The goal is to identify compounds with high affinity and selectivity for tau aggregates over other protein aggregates, such as amyloid-beta plaques, which are also present in AD. nih.gov

Table 2: Examples of Indole-Based Tau PET Radiotracer Candidates

| Compound | Chemical Class | Target Tau Isoform | Status | Reference |

|---|---|---|---|---|

| [18F]OXD-2314 | Pyridinyl-indole | 4R-tau | Preclinical | researchgate.netnih.gov |

| [18F]PI-2014 | Pyrrolo[2,3-b:4,5-c']dipyridine | Pathological aggregated tau | Preclinical | nih.gov |

Mechanistic Elucidation at the Cellular and Molecular Level

Cellular Pathway Investigations

Indole alkaloids, a broad class of compounds that includes this compound, exert their biological effects through various cellular pathways. nih.govwikipedia.org Investigations into these mechanisms have revealed that indole derivatives can influence cell signaling, gene expression, and other fundamental cellular processes. wikipedia.orgresearchgate.net

For example, certain indole alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells by increasing the expression of pro-apoptotic factors like caspase 9. wikipedia.org They can also reduce the expression of inflammatory factors such as IL-6 and mitogenic factors like c-Jun. wikipedia.org

In the context of intestinal health, indole compounds have been found to activate the aryl hydrocarbon receptor (AhR), which plays a role in modulating immune responses. nih.gov This activation can influence the balance of different T-cell populations, as discussed in the anticoccidial activity section. nih.govnih.gov

Furthermore, indole and its derivatives can act as signaling molecules in both intraspecies and interspecies communication among bacteria. asm.org They can regulate a variety of bacterial functions, including biofilm formation, virulence, and antibiotic resistance. asm.orgresearchgate.net

Signal Transduction Pathway Modulation (e.g., β-arrestin-mediated ERK1/2 phosphorylation)